

# Spectroscopic Profile of 1-Allylpiperidine: A Technical Guide

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## Compound of Interest

Compound Name: 1-allylpiperidine

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-allylpiperidine**, a valuable building block in organic synthesis and pharmaceutical research. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

## Molecular Structure and Properties

**1-Allylpiperidine**, also known as N-allylpiperidine, is a tertiary amine with the chemical formula  $C_8H_{15}N$ . Its structure consists of a piperidine ring N-substituted with an allyl group.

Molecular Weight: 125.21 g/mol

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-allylpiperidine**.

### $^1H$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1H$  NMR Spectroscopic Data for **1-Allylpiperidine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
5.89 - 5.75	m	=CH-	
5.11 - 5.03	m	=CH <sub>2</sub>	
2.95	d	6.6	-CH <sub>2</sub> - (allyl)
2.35	t	5.4	-CH <sub>2</sub> - (piperidine, $\alpha$ to N)
1.57 - 1.49	m	-CH <sub>2</sub> - (piperidine, $\beta$ to N)	
1.42 - 1.35	m	-CH <sub>2</sub> - (piperidine, $\gamma$ to N)	

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **1-Allylpiperidine**

Chemical Shift ( $\delta$ ) ppm	Assignment
135.5	=CH-
117.8	=CH <sub>2</sub>
62.3	-CH <sub>2</sub> - (allyl)
54.7	-CH <sub>2</sub> - (piperidine, $\alpha$ to N)
26.2	-CH <sub>2</sub> - (piperidine, $\beta$ to N)
24.5	-CH <sub>2</sub> - (piperidine, $\gamma$ to N)

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

## Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Key IR Absorption Bands for **1-Allylpiperidine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3075	Medium	=C-H stretch (alkene)
2934	Strong	C-H stretch (alkane)
2853	Strong	C-H stretch (alkane)
2795	Medium	C-H stretch (alkane)
1642	Medium	C=C stretch (alkene)
1443	Medium	C-H bend (alkane)
993	Strong	=C-H bend (alkene, out-of-plane)
910	Strong	=C-H bend (alkene, out-of-plane)

Sample phase: Liquid film

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for **1-Allylpiperidine**

m/z	Relative Intensity (%)	Proposed Fragment
125	25	[M] <sup>+</sup> (Molecular Ion)
124	100	[M-H] <sup>+</sup>
98	20	[M-C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>
84	95	[M-C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (piperidine ring fragment)
70	15	
56	20	
41	40	
		[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (allyl cation)

Ionization method: Electron Ionization (EI)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

### NMR Spectroscopy

**Sample Preparation:** A sample of **1-allylpiperidine** (5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

**Instrumentation and Data Acquisition:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

- <sup>1</sup>H NMR:** A standard single-pulse experiment is performed. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- <sup>13</sup>C NMR:** A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon environment. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the <sup>13</sup>C isotope.

**Data Processing:** The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectra are phased and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

## FTIR Spectroscopy

**Sample Preparation:** For a liquid sample like **1-allylpiperidine**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

**Instrumentation and Data Acquisition:** The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The data is typically collected over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry

**Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification. In the mass spectrometer, the molecules are ionized using electron ionization (EI) at 70 eV.

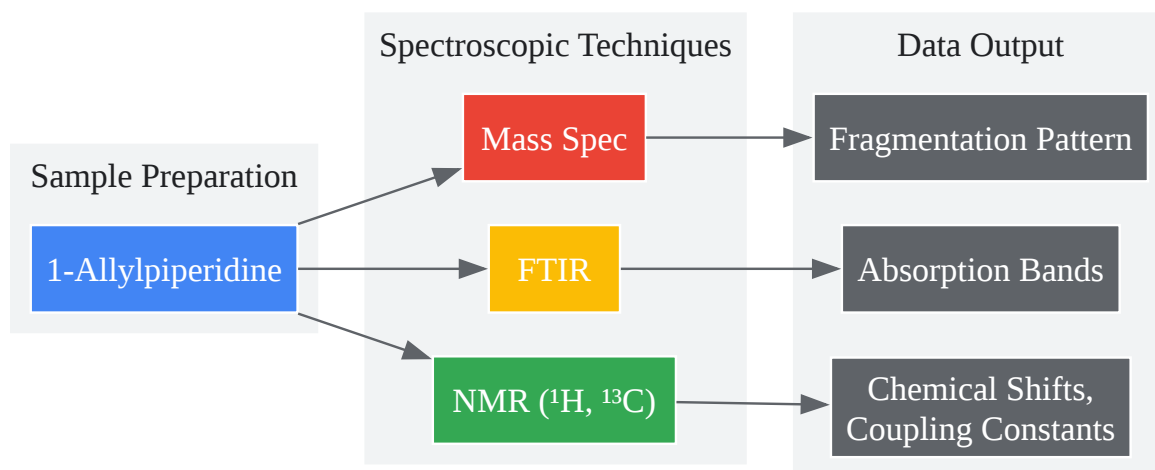
**Mass Analysis and Detection:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a quadrupole or time-of-flight analyzer. The detector records the abundance of each ion.

## Visualizations

### Structure of 1-Allylpiperidine

Caption: Molecular structure of **1-allylpiperidine**.

## Spectroscopic Analysis Workflow



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Caption: General workflow for the spectroscopic analysis of **1-allylpiperidine**.

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